molecular formula C17H17BrN2O2S B2811672 2-(2-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477493-93-9

2-(2-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2811672
CAS No.: 477493-93-9
M. Wt: 393.3
InChI Key: GSHYQMIQMIZCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives.

Preparation Methods

The synthesis of thiophene derivatives, including 2-(2-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, typically involves heterocyclization reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine, hydrogen peroxide, and sodium borohydride . For example, the bromination of thiophene derivatives can lead to the formation of brominated products, which can further undergo substitution reactions to introduce different functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Thiophene derivatives, including 2-(2-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, have a wide range of scientific research applications. In chemistry, they are used as building blocks for the synthesis of more complex molecules. In biology and medicine, they have been studied for their potential anticancer, anti-inflammatory, and antimicrobial activities . In industry, thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Comparison with Similar Compounds

Thiophene derivatives are structurally similar to other heterocyclic compounds, such as furan and pyrrole derivatives. the presence of a sulfur atom in the thiophene ring imparts unique chemical and biological properties. For example, thiophene derivatives often exhibit higher stability and different electronic properties compared to their oxygen and nitrogen analogs . Similar compounds include 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide and benzo[b]thiophene-2-carboxamide derivatives .

Properties

IUPAC Name

2-[(2-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S/c18-12-8-5-4-6-10(12)16(22)20-17-14(15(19)21)11-7-2-1-3-9-13(11)23-17/h4-6,8H,1-3,7,9H2,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHYQMIQMIZCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.